6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Overview
Description
“6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the empirical formula C12H10N2OS . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 230.29 . The SMILES string representation of the molecule is O=CC1=C(N=C2SCCN12)C3=CC=CC=C3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 494.3±47.0 °C at 760 mmHg, and a flash point of 252.8±29.3 °C . The compound has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research has indicated that derivatives of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole possess significant antimicrobial and antioxidant properties. For instance, compounds synthesized from related chemical structures were evaluated for their antimicrobial effectiveness using agar diffusion methods, and many showed considerable activity (Abdel-Wahab et al., 2012). Moreover, a study highlighted the design, synthesis, and evaluation of new pyrazole analogues, showing that they possess notable anticonvulsant and analgesic activities, with certain compounds demonstrating potent anticonvulsant activity without displaying toxicity (Viveka et al., 2015).
Anti-inflammatory and Analgesic Properties
Compounds structurally similar to 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole have been identified to exhibit anti-inflammatory and analgesic effects. A study found that the majority of tested compounds showed both analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents for inflammation and pain management (Abdel-Wahab et al., 2012).
Antitubercular Activity
Another area of application for derivatives of this compound is in the treatment of tuberculosis. A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, with some compounds showing high inhibitory activity, suggesting their potential as antitubercular agents (Kolavi et al., 2006).
Antiprotozoal and Anticancer Activities
Research has also been conducted on the antiprotozoal and anticancer activities of derivatives. For example, certain derivatives have shown promising results against specific cancer cell lines, indicating their potential application in cancer therapy (Ashok et al., 2020). Additionally, novel thiopyrano[2,3-d]thiazole-6-carbaldehydes were synthesized and evaluated for their anticancer and antiviral activities, with some compounds identified as having a high level of antimitotic activity against leukemia (Lozynskyi et al., 2016).
Properties
IUPAC Name |
6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGXXJXDZCAAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317398 | |
Record name | 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75224-64-5 | |
Record name | 75224-64-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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